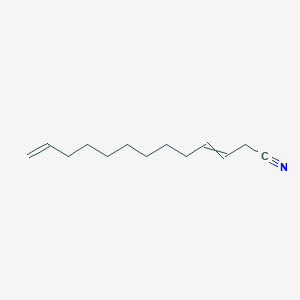

TRIDECA-3,12-DIENENITRILE

Description

The exact mass of the compound 3,12-Tridecadienenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

134769-33-8 |

|---|---|

Molecular Formula |

C13H21N |

Molecular Weight |

191.31 g/mol |

IUPAC Name |

(3E)-trideca-3,12-dienenitrile |

InChI |

InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,10-11H,1,3-9,12H2/b11-10+ |

InChI Key |

DBWSGRFEGVADLQ-ZHACJKMWSA-N |

SMILES |

C=CCCCCCCCC=CCC#N |

Isomeric SMILES |

C=CCCCCCCC/C=C/CC#N |

Canonical SMILES |

C=CCCCCCCCC=CCC#N |

Other CAS No. |

134769-33-8 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Structural Classification and Nomenclature Within Unsaturated Nitriles

TRIDECA-3,12-DIENENITRILE belongs to the family of unsaturated aliphatic nitriles. The nomenclature of nitriles, as established by the International Union of Pure and Applied Chemistry (IUPAC), follows systematic rules. For acyclic nitriles, the suffix "-nitrile" is appended to the name of the longest hydrocarbon chain that includes the carbon of the nitrile group. This carbon is designated as position 1 in the chain.

In the case of this compound, the parent chain is "trideca," indicating a 13-carbon chain. The "-dienenitrile" suffix signifies the presence of two carbon-carbon double bonds and a nitrile functional group (-C≡N). The locants "3" and "12" specify the starting positions of the two double bonds along the carbon chain.

Unsaturated nitriles, particularly those with conjugation between the nitrile group and a carbon-carbon double bond (α,β-unsaturated nitriles), exhibit unique reactivity. This class of compounds serves as versatile building blocks in the synthesis of more complex molecules, including various nitrogen-containing heterocyclic compounds. fiveable.me

Table 1: Structural and Nomenclature Details of this compound

| Feature | Description |

| Parent Chain | Trideca (13 carbons) |

| Functional Group | Nitrile (-C≡N) |

| Unsaturation | Two double bonds (diene) |

| Position of Double Bonds | Carbon 3 and Carbon 12 |

| IUPAC Name | This compound |

Isomeric Configurations: 3e Trideca 3,12 Dienenitrile and 3z Trideca 3,12 Dienenitrile

The presence of a double bond at the 3-position allows for the existence of geometric isomers, specifically the (3E) and (3Z) configurations. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the double bond.

(3E)-TRIDECA-3,12-DIENENITRILE : The "E" designation (from the German entgegen, meaning opposite) indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides.

(3Z)-TRIDECA-3,12-DIENENITRILE : The "Z" designation (from the German zusammen, meaning together) indicates that the higher-priority substituents on each carbon of the double bond are on the same side.

These isomeric forms can exhibit different physical and chemical properties. Both isomers are recognized as fragrance ingredients, often possessing a citrus-like or mandarin orange aroma. The specific geometry of the double bond can influence the olfactory properties of the molecule.

Table 2: Properties of TRIDECA-3,12-DIENENITRILE Isomers

| Property | (3E)-TRIDECA-3,12-DIENENITRILE | (3Z)-TRIDECA-3,12-DIENENITRILE |

| Molecular Formula | C₁₃H₂₁N | C₁₃H₂₁N |

| Molecular Weight | 191.31 g/mol | 191.31 g/mol |

| IUPAC Name | (E)-trideca-3,12-dienenitrile | (Z)-trideca-3,12-dienenitrile |

| Synonyms | trans-3,12-tridecadienenitrile | cis-3,12-tridecadienenitrile |

Significance As a Target Molecule and Synthetic Intermediate in Organic Chemistry

Strategies for the Construction of Unsaturated Nitrile Scaffolds

The synthesis of unsaturated nitriles like this compound hinges on the effective formation of the diene and nitrile functionalities within the thirteen-carbon chain.

Olefination Reactions for Diene and Nitrile Group Integration

Olefination reactions are fundamental to the construction of the carbon-carbon double bonds present in the diene system. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly powerful tool for this purpose, offering high stereoselectivity in the formation of α,β-unsaturated nitriles. researchgate.netacs.org This reaction typically involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of a molecule like this compound, a strategy could involve the reaction of an appropriate aldehyde with a cyanomethylphosphonate derivative. The choice of base and reaction conditions is crucial in directing the stereochemical outcome of the newly formed double bond. acs.org

Another relevant approach is the Wittig reaction, a classic method for olefination. nih.gov While it can be effective, controlling the stereoselectivity to favor the desired E or Z isomer can be more challenging compared to the HWE reaction and often produces phosphine (B1218219) oxide as a stoichiometric byproduct. nih.gov More contemporary methods involve transition-metal-catalyzed olefination reactions, which can offer alternative pathways to unsaturated nitriles. liv.ac.uk For instance, a rhodium-catalyzed reaction can facilitate the olefination of alkyl nitriles with alcohols, providing a direct route to α,β-unsaturated nitriles. liv.ac.uk

Convergent and Linear Synthesis Approaches

The assembly of the this compound backbone can be approached through either a linear or a convergent strategy.

Stereoselective Synthesis of this compound

The stereochemistry of the double bonds in the diene system is a critical aspect of the synthesis of this compound.

Control of (E)/(Z) Configuration in Dienic Systems

Achieving specific (E) or (Z) configurations in dienic systems is a significant challenge in organic synthesis. mdpi.comacs.org The stereochemical outcome of olefination reactions is often influenced by the nature of the reactants, the catalyst, and the reaction conditions. For instance, in the Horner-Wadsworth-Emmons reaction, the use of different bases and solvents can influence the E/Z selectivity. acs.org

Transition-metal-catalyzed cross-coupling reactions are also powerful methods for the stereoselective synthesis of dienes. mdpi.com These reactions typically involve the coupling of pre-functionalized alkenyl partners with a defined stereochemistry. Palladium-catalyzed reactions, in particular, have been widely used for the construction of conjugated dienes with high regio- and stereoselectivity. nih.gov A strategy for this compound could involve the coupling of a vinyl-containing fragment with another alkenyl fragment bearing the nitrile group, with the stereochemistry of the double bonds being pre-determined in the starting materials.

Enantioselective Catalytic Methods in Related Nitrile Syntheses

While this compound itself is not chiral, the principles of enantioselective catalysis are highly relevant to the synthesis of its chiral analogs or in scenarios where stereocenters are present in synthetic intermediates. The development of enantioselective methods for the synthesis of nitriles has been an active area of research. acs.orgepfl.chacs.org

For instance, enantioselective Michael additions to α,β-unsaturated nitriles can be catalyzed by chiral organocatalysts or metal complexes to create stereogenic centers. acs.orgnih.gov Palladium-catalyzed decarboxylative allylation of cyano-containing compounds has also been shown to be an effective method for the enantioselective synthesis of nitriles. epfl.ch These methods often rely on the use of chiral ligands to control the stereochemical outcome of the reaction. While not directly applicable to the achiral target molecule, these advanced catalytic systems highlight the sophisticated tools available for controlling stereochemistry in nitrile synthesis, which could be adapted for the synthesis of more complex, chiral analogs of this compound.

Exploration of Key Synthetic Transformations

Several key synthetic transformations are instrumental in the synthesis of this compound and its analogs.

Cross-Coupling Reactions: As mentioned earlier, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are invaluable for forming the carbon-carbon bonds necessary to assemble the diene system. mdpi.com These reactions allow for the convergent coupling of vinyl halides, vinyl boronic acids, or other vinyl organometallic reagents.

Metathesis Reactions: Olefin metathesis, particularly enyne metathesis, offers another powerful strategy for the synthesis of 1,3-dienes. nih.gov This reaction, catalyzed by ruthenium or molybdenum carbene complexes, can be used to construct the diene moiety from an alkyne and an alkene precursor.

Hydrocyanation: The introduction of the nitrile group can be achieved through various methods, including the hydrocyanation of an alkyne or a conjugated system. While this method can be direct, it often involves the use of highly toxic reagents like hydrogen cyanide and requires careful control of reaction conditions.

Baylis-Hillman Reaction and its Derivatives in α,β-Unsaturated Nitrile Formation

The Baylis-Hillman reaction, also known as the Morita-Baylis-Hillman (MBH) reaction, is a powerful and atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or ketone. rsc.orgrsc.org This reaction is generally catalyzed by a nucleophilic tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or a phosphine. rsc.org The products, known as Baylis-Hillman adducts, are densely functionalized molecules, often containing a hydroxyl group and an α,β-unsaturated system, making them valuable synthetic intermediates. rsc.orgrsc.org

When an α,β-unsaturated nitrile (e.g., acrylonitrile) is used as the activated alkene, the Baylis-Hillman reaction provides a direct route to α-methylene-β-hydroxy nitriles. The general mechanism involves the initial Michael addition of the catalyst to the α,β-unsaturated nitrile, forming a zwitterionic enolate intermediate. This intermediate then adds to an aldehyde, followed by a proton transfer and elimination of the catalyst to yield the final product. rsc.org

The reaction's scope is broad, accommodating a variety of aldehydes and activated alkenes. molbase.com However, a significant drawback can be the slow reaction rate. nih.gov To address this, various modifications and derivatives of the Baylis-Hillman reaction have been developed. For instance, the use of Lewis acids as co-catalysts has been shown to accelerate the reaction. nih.gov Furthermore, tandem strategies that combine the Baylis-Hillman reaction with other transformations in a single pot have been devised to increase synthetic efficiency. evitachem.com

A notable derivative involves the merging of the Morita-Baylis-Hillman reaction with a mdpi.commdpi.com-sigmatropic rearrangement. This approach has been successfully applied to the Z-selective α-arylation of α,β-unsaturated nitriles, demonstrating the versatility of tailoring Baylis-Hillman-type reactivity to achieve specific stereochemical outcomes. mdpi.com

Table 1: Key Features of the Baylis-Hillman Reaction for α,β-Unsaturated Nitrile Synthesis

| Feature | Description |

| Reactants | Activated alkene (e.g., acrylonitrile), Electrophile (e.g., aldehyde) |

| Catalyst | Tertiary amine (e.g., DABCO) or Phosphine |

| Product | α-Methylene-β-hydroxy nitrile |

| Advantages | Atom economy, high functionalization of product |

| Limitations | Often slow reaction rates |

Copper(I) Hydride-Catalyzed Transformations for β,γ-Unsaturated Nitriles

Copper(I) hydride (CuH) catalysis has emerged as a powerful tool for the selective functionalization of unsaturated systems. In the context of nitrile synthesis, CuH-catalyzed transformations are particularly effective for preparing β,γ-unsaturated nitriles, which are structural isomers of the α,β-unsaturated nitriles obtained from the Baylis-Hillman reaction.

One prominent method involves the copper-catalyzed hydroalumination of allenes, followed by cyanation. thieme.desioc-journal.cn This highly regioselective and stereoselective process allows for the synthesis of acyclic β,γ-unsaturated nitriles, including those with challenging α-all-carbon quaternary centers. thieme.desioc-journal.cn The reaction typically proceeds under mild conditions with high yields and excellent E-selectivity. sioc-journal.cn The proposed mechanism begins with the formation of an NHC–copper hydride complex, which then reacts with the allene (B1206475) to form an allylcopper intermediate. This intermediate is then trapped by a cyanating agent, such as p-toluenesulfonyl cyanide, to afford the desired β,γ-unsaturated nitrile. thieme.desioc-journal.cn

The versatility of this methodology is highlighted by its tolerance of a broad range of functional groups and its applicability to both di- and trisubstituted allenes. sioc-journal.cn The resulting β,γ-unsaturated nitriles are valuable synthetic intermediates that can be further transformed into amines, amides, and lactams. sioc-journal.cn

Another approach utilizing copper catalysis is the cross-dehydrogenative coupling of unactivated olefins with alkylnitriles. This method, which involves the dual cleavage of sp3 C–H bonds, provides access to γ,δ-unsaturated nitriles. While not directly yielding β,γ-isomers, it showcases the utility of copper in forming C-C bonds to create unsaturated nitriles from simple starting materials.

Table 2: Copper(I) Hydride-Catalyzed Synthesis of β,γ-Unsaturated Nitriles

| Method | Substrates | Key Reagents | Product Features |

| Hydrocyanation of Allenes | Di- and trisubstituted allenes | DIBAL-H, Cu catalyst, TsCN | High regioselectivity, E-selectivity, tolerates various functional groups |

| Cross-Dehydrogenative Coupling | Unactivated olefins, alkylnitriles | Cu catalyst, oxidant | Forms γ,δ-unsaturated nitriles |

One-Pot Methodologies and Sequential Transformations

One-pot syntheses and sequential transformations represent a cornerstone of green and efficient chemistry, as they minimize waste, save time, and reduce the need for purification of intermediates. While a specific one-pot synthesis for this compound is not extensively documented in the literature, the principles of one-pot reactions can be applied to its synthesis by combining several reaction steps in a single reaction vessel.

For instance, a hypothetical one-pot synthesis could involve the generation of a key intermediate followed by its immediate conversion to the dienonitrile. The synthesis of related structures, such as E-chalcones, has been achieved in a one-pot fashion using a multifunctional catalyst, demonstrating the feasibility of such integrated processes. rsc.org Similarly, one-pot syntheses of various heterocyclic compounds and sulfonamides have been successfully developed, showcasing the broad applicability of this strategy.

Sequential transformations, where reagents are added in a specific order without isolation of intermediates, are also highly relevant. A sequential process for synthesizing a dienonitrile could start with the formation of one of the double bonds, followed by the introduction of the nitrile functionality and the second double bond in subsequent steps within the same pot. For example, a DABCO-catalyzed and DBU-promoted one-pot reaction has been used to synthesize (2-hydroxyaryl)nicotinate derivatives through a sequential allylic alkylation/aza-Michael reaction. evitachem.com This illustrates how different catalysts and reagents can be used in sequence to build molecular complexity efficiently. The development of a one-pot or sequential synthesis for this compound would likely involve the careful selection of compatible catalysts and reaction conditions to orchestrate the multiple bond-forming events required.

Utility as a Building Block in Complex Molecule Synthesis

This compound and its isomers, such as 2,12-tridecadienenitrile, are valuable organic building blocks. These molecules possess multiple reactive sites—the nitrile group and two carbon-carbon double bonds—that can be selectively functionalized to construct more complex molecular architectures.

The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility makes dienonitriles like this compound useful starting materials for the synthesis of a wide range of compounds.

The presence of two double bonds offers further opportunities for synthetic elaboration. These can undergo various reactions, including hydrogenation, epoxidation, dihydroxylation, and metathesis, allowing for the introduction of new functional groups and the construction of cyclic systems. The specific location of the double bonds in this compound allows for differential reactivity, potentially enabling selective transformation of one double bond while the other remains intact.

In the fragrance industry, isomers of tridecadienenitrile are used for their specific olfactory properties. Beyond fragrances, the application of these dienonitriles as intermediates in the synthesis of specialty chemicals and materials is an area of active interest. Their bifunctional nature makes them suitable for polymerization reactions or for the synthesis of long-chain functionalized molecules that may have applications in materials science or as biologically active compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound, providing insights into the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound provides information about the chemical environment of each proton in the molecule. The spectrum is characterized by distinct signals corresponding to the different types of protons, such as those on the double bonds (vinylic), adjacent to the nitrile group, and in the aliphatic chain.

The terminal vinyl protons at the C12-C13 double bond are expected to appear in the range of 4.9-5.8 ppm. The protons on the C3-C4 double bond, being internal and conjugated with the nitrile group, would likely resonate at slightly different chemical shifts. The protons at C2, which are alpha to the nitrile group, would be deshielded and are expected in the region of 2.3-2.5 ppm. The long aliphatic chain would give rise to a complex multiplet around 1.2-1.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H-2 | 2.3 - 2.5 |

| H-3 | 5.3 - 5.5 |

| H-4 | 6.2 - 6.4 |

| H-5 | 2.0 - 2.2 |

| H-6 to H-10 | 1.2 - 1.6 |

| H-11 | 1.9 - 2.1 |

| H-12 | 5.7 - 5.9 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The nitrile carbon (C1) is a key feature, expected to appear in a distinct region of the spectrum, typically around 115-125 ppm. organicchemistrydata.org The sp² hybridized carbons of the two double bonds (C3, C4, C12, C13) will resonate in the downfield region, generally between 100 and 150 ppm. organicchemistrydata.org The remaining sp³ hybridized carbons of the aliphatic chain will appear in the upfield region of the spectrum. The chemical shift of the β-carbon in α,β-unsaturated compounds is typically downfield. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CN) | 118 - 122 |

| C2 | 25 - 30 |

| C3 | 110 - 115 |

| C4 | 145 - 150 |

| C5 | 30 - 35 |

| C6 - C10 | 28 - 32 |

| C11 | 33 - 38 |

| C12 | 138 - 142 |

Note: These are predicted values and can be influenced by solvent and stereochemistry.

To definitively assign all proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, it would show correlations between H-2 and H-3, H-3 and H-4, and along the aliphatic chain, helping to piece together the carbon skeleton's hydrogen network.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. biorxiv.org It allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal at ~2.4 ppm would correlate with the carbon signal at ~27 ppm, assigning them to C2 and H-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. magritek.com This is particularly useful for identifying quaternary carbons (like the nitrile carbon) and for connecting different spin systems separated by non-protonated carbons. For example, an HMBC experiment would show a correlation from the H-3 protons to the nitrile carbon (C1), confirming their proximity in the molecule.

The choice of solvent can influence the chemical shifts observed in NMR spectra. Aromatic solvents like benzene (B151609) are known to induce shifts in the proton resonances of α,β-unsaturated compounds due to anisotropic effects. rsc.org This can be a useful tool for confirming stereochemistry. For this compound, comparing spectra in a non-polar solvent like CDCl₃ with a spectrum in C₆D₆ could provide further structural confirmation. Protic solvents can also influence chemical shifts, particularly for carbons near polar functional groups, through hydrogen bonding. organicchemistrydata.orgresearchgate.net The electrophilicity of the solvent has been found to have a significant effect on the reaction rates of α,β-unsaturated nitriles, which can be correlated to changes in the electronic environment observable by NMR. researchgate.net Advanced NMR techniques, such as those using chiral liquid crystals, can be employed for detailed conformational analysis and the study of long-chain fatty acids and related molecules. tandfonline.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the nitrile and alkene groups.

Nitrile (C≡N) stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹. This is a highly characteristic peak for a nitrile functional group.

Alkene (C=C) stretch: One or more medium to weak absorption bands are expected in the 1680-1640 cm⁻¹ region, corresponding to the C=C double bond stretching vibrations.

Vinylic C-H stretch: Absorption bands for the =C-H stretching vibrations are typically found just above 3000 cm⁻¹.

Aliphatic C-H stretch: Strong absorption bands for the C-H stretching vibrations of the methylene (B1212753) groups in the long aliphatic chain are expected just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch | 2260 - 2240 | Medium, Sharp |

| C=C Stretch | 1680 - 1640 | Medium to Weak |

| =C-H Stretch | 3100 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its structure through analysis of its fragmentation patterns. The molecular formula is C₁₃H₂₁N, which corresponds to a molecular weight of 191.32 g/mol . epa.govnih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 191. The fragmentation of the molecule would likely proceed through pathways characteristic of long-chain aliphatic compounds and nitriles. Common fragmentation patterns would include:

Allylic cleavage: Cleavage at the bonds adjacent to the double bonds (C4-C5 and C10-C11) is a favorable process, leading to the formation of stable allylic carbocations.

McLafferty rearrangement: If the chain geometry allows, a McLafferty rearrangement involving the nitrile group could occur.

Loss of small neutral molecules: The fragmentation pattern may also show losses of small molecules like ethylene (B1197577) (C₂H₄) or other alkyl fragments from the aliphatic chain.

Analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition of the fragments, provides strong corroborating evidence for the proposed structure of this compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene |

| Chloroform-d (CDCl₃) |

| Benzene-d6 (C₆D₆) |

High-Resolution Mass Spectrometry (HR-MS) for Elemental Compositiondavcollegekanpur.ac.in

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the precise molecular mass and, consequently, the elemental composition of a compound. davcollegekanpur.ac.in Unlike low-resolution mass spectrometry, HR-MS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For this compound, the expected monoisotopic mass is 191.167400 Da. chemspider.com An HR-MS analysis would aim to experimentally verify this value. The high accuracy of the measurement allows for the differentiation between molecules with the same nominal mass but different elemental formulas.

Table 1: Hypothetical HR-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₂₁N |

| Calculated Monoisotopic Mass (Da) | 191.167400 |

| Observed m/z ([M+H]⁺) | 192.1747 |

| Mass Error (ppm) | < 5 ppm |

This table represents expected values for an HR-MS analysis and is for illustrative purposes.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Ligand-Binding Studiesepa.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing molecules in solution, including non-covalent complexes. epo.org This makes it a powerful method for studying ligand-binding interactions between a molecule like this compound and a target protein or receptor.

In a hypothetical ligand-binding study, this compound could be incubated with a specific receptor. The mixture would then be introduced into the ESI-MS. The resulting spectrum would be analyzed for the presence of a new peak corresponding to the mass of the receptor-ligand complex. The intensity of this peak relative to the unbound receptor can provide information about the binding affinity. While no specific ligand-binding studies for this compound are publicly documented, this technique would be the standard approach for such an investigation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysisevitachem.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. davcollegekanpur.ac.in This absorption is associated with electronic transitions within the molecule, primarily of π-electrons in conjugated systems and non-bonding electrons. The parts of a molecule that absorb light are known as chromophores.

This compound possesses two key chromophores: the isolated carbon-carbon double bond (C=C) at the 12-position and the conjugated system formed by the C=C double bond at the 3-position and the nitrile group (C≡N). The isolated double bond would be expected to have a π → π* transition at a lower wavelength, typically below 200 nm. The conjugated enenitrile system, however, would exhibit a π → π* transition at a longer wavelength, likely in the 210-230 nm range, due to the extended conjugation which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Isolated C₁₂=C₁₃ | π → π | < 200 |

| C₃=C₄-C≡N | π → π | 210 - 230 |

This table is based on established principles of UV-Vis spectroscopy for similar functional groups and is for illustrative purposes.

X-ray Crystallographic Analysis for Stereochemical Confirmation (on suitable derivatives)molbase.com

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. google.com The technique requires a well-ordered single crystal of the compound. For a liquid or oily substance like this compound, obtaining a suitable crystal can be challenging.

In such cases, a common strategy is to prepare a solid derivative of the molecule. For this compound, this could involve a reaction at one of the double bonds to introduce a functional group that facilitates crystallization, such as a heavy atom or a group capable of strong intermolecular interactions (e.g., a p-nitrobenzoate ester formed after dihydroxylation of a double bond). Once a suitable crystal of the derivative is obtained and analyzed, the stereochemistry of the original molecule can be inferred. While no crystal structure for a derivative of this compound is publicly available, this method would be the ultimate proof of its stereochemical configuration.

Chemical Reactivity and Derivatization Studies of Trideca 3,12 Dienenitrile

Reactivity of the Nitrile Functional Group

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones. researchgate.net

The carbon atom of the nitrile group is electrophilic and thus susceptible to attack by nucleophiles.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. researchgate.net The reaction proceeds through an amide intermediate. While specific studies on TRIDECA-3,12-DIENENITRILE are not prevalent, the general mechanism involves the addition of water or hydroxide (B78521) to the nitrile carbon. researchgate.netviu.ca

Reduction to Amines: A common transformation of nitriles is their reduction to primary amines. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net Alternatively, catalytic hydrogenation can be employed, which can also affect the double bonds in the molecule, depending on the reaction conditions and catalyst used. researchgate.netgoogle.com

Conversion to Ketones: The reaction of the nitrile group with organometallic reagents, such as Grignard reagents or organolithium reagents, followed by aqueous workup, leads to the formation of ketones. This reaction proceeds via an intermediate imine anion which is then hydrolyzed. researchgate.netmasterorganicchemistry.com

Reactivity of the Dienic System

The two double bonds in this compound, one of which is part of an α,β-unsaturated system, offer a range of possibilities for chemical transformations.

The dienic system of this compound features non-conjugated double bonds, which means it cannot function as the diene component in a conventional Diels-Alder reaction. wikipedia.orglibretexts.org However, the C3-C4 double bond, being conjugated with the electron-withdrawing nitrile group, makes this part of the molecule an activated dienophile. wikipedia.orgnih.gov

This allows this compound to potentially participate as a dienophile in [4+2] cycloaddition reactions with various dienes. The reaction would result in the formation of a six-membered ring. The presence of the electron-withdrawing cyano group is crucial for this reactivity. mdpi.com Such reactions are a powerful tool for constructing complex cyclic molecules. pressbooks.pubkharagpurcollege.ac.in

Hydrogenation: The double bonds of this compound can be reduced through catalytic hydrogenation. The selectivity of this reaction depends on the chosen catalyst and reaction conditions. It is possible to selectively reduce the carbon-carbon double bonds while preserving the nitrile group. For instance, α,β-unsaturated nitriles can be chemoselectively reduced to the corresponding saturated nitriles using copper/bisphosphine complexes or a combination of bismuth chloride and sodium borohydride. rsc.orgsioc-journal.cnrsc.org Conversely, more forcing conditions or different catalysts, such as certain nickel or palladium catalysts, can lead to the reduction of both the double bonds and the nitrile group, yielding a saturated amine. researchgate.netgoogle.comacs.org

| Catalyst/Reagent | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Copper/DPEphos or Xantphos with PMHS | α,β-Unsaturated nitriles | Saturated nitriles | High chemoselectivity for C=C bond reduction. | rsc.orgrsc.org |

| BiCl₃/NaBH₄ | α,β-Unsaturated nitriles | Saturated nitriles | Good yields and chemoselectivity. | sioc-journal.cn |

| Sodium Borohydride | α,β-Unsaturated nitriles | Saturated nitriles | Simple and effective reduction of the C=C bond. | oup.com |

| Nickel or Cobalt catalysts with H₂/NH₃ | Unsaturated fatty acid nitriles | Saturated primary amines | Complete reduction of both C=C and C≡N bonds. | google.com |

| Ruthenium-alkylidene catalysts with H₂ | Unsaturated nitrile-esters | Saturated amino-esters | Tandem cross-metathesis and hydrogenation. | researchgate.netifpenergiesnouvelles.fr |

Halogenation: The double bonds in this compound are expected to undergo electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). wikipedia.org This reaction would proceed via a halonium ion intermediate to give the corresponding dihalogenated derivative. The reaction is a standard method for the functionalization of alkenes. wikipedia.orglibretexts.org

Mechanistic Investigations of Chemical Transformations

The mechanisms of the aforementioned transformations are generally well-understood for related compounds.

The hydrolysis of the nitrile group proceeds via nucleophilic attack on the nitrile carbon, followed by tautomerization and further hydrolysis of the amide intermediate. The reduction with metal hydrides involves the nucleophilic addition of a hydride ion to the nitrile carbon. researchgate.net

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. libretexts.org The regioselectivity and stereoselectivity are governed by frontier molecular orbital (FMO) theory. wikipedia.org

The catalytic hydrogenation of the double bonds typically involves the activation of hydrogen on a metal surface and its subsequent syn-addition across the double bond. The mechanism for the selective reduction of α,β-unsaturated nitriles can involve 1,4-conjugate addition of a hydride. For example, in the reduction with bismuth chloride and sodium borohydride, it is proposed that an active bismuth hydride species is formed which then delivers a hydride to the β-position of the unsaturated nitrile. sioc-journal.cn

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The synthesis of derivatives of this compound is a key step in performing structure-activity relationship (SAR) studies. nih.gov Although specific SAR studies on this molecule are not widely published, its presence in patents related to fragrances suggests its derivatives could be of interest in this field. google.comgoogle.com

SAR studies would involve the systematic modification of the this compound structure to understand how these changes affect its properties (e.g., odor profile, biological activity). Potential modifications could include:

Alteration of the Alkyl Chain: Varying the length of the carbon chain.

Modification of the Double Bonds: Shifting the position of the double bonds, changing their geometry (E/Z), or saturating one or both of them.

Functionalization of the Chain: Introducing substituents such as alkyl groups, hydroxyl groups, or halogens at various positions.

Transformation of the Nitrile Group: Converting the nitrile to other functional groups like amides, amines, or carboxylic acids.

Incorporation of Fluorine Atoms for Enhanced Biological Properties

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. While no specific studies on the fluorination of this compound have been reported, general methodologies for the fluorination of dienes offer insights into potential synthetic routes.

One such method is the catalytic, regioselective 1,4-fluorodifunctionalization of 1,3-dienes. d-nb.infonih.govnih.gov This approach allows for the addition of two fluorine atoms or a fluorine atom and another functional group across the diene system. A proposed reaction for this compound, based on this methodology, is presented below.

Hypothetical Fluorination Reaction of this compound

| Reactant | Reagents | Potential Product | Reaction Type |

| This compound | Electrophilic Fluorinating Agent (e.g., Selectfluor™) | 3,4-Difluoro-tridec-12-enenitrile | Electrophilic Addition |

It is crucial to emphasize that this is a hypothetical reaction based on the known reactivity of similar compounds, and has not been experimentally verified for this compound.

Research on other diene systems has shown that an iodine(I)/iodine(III) catalysis platform can be effective for 1,4-difluorination and 1,4-hetero-difunctionalization. d-nb.infonih.govnih.gov Such reactions could potentially be adapted to introduce fluorine into the backbone of this compound, leading to novel derivatives with potentially enhanced biological activities. The resulting fluorinated compounds would be of interest for screening in various biological assays.

Coordination Chemistry Applications

The nitrile group and the two double bonds in this compound make it a potential ligand for coordination to metal centers. Nitriles typically coordinate to metals in a linear, end-on fashion through the nitrogen lone pair. unibo.itnih.gov The double bonds can also coordinate to a metal center, making this compound a potential multidentate ligand.

The coordination of nitriles to a metal center can activate the nitrile group towards nucleophilic attack. unibo.itnih.gov This has been utilized in a variety of chemical transformations. While there are no specific studies on the coordination chemistry of this compound, general principles suggest it could form complexes with a range of transition metals.

Potential Coordination Modes of this compound

| Coordination Site | Metal Center (Example) | Potential Complex Type |

| Nitrile group | Platinum(IV) | Monodentate complex [PtCl₄(C₁₃H₂₁N)₂] |

| Diene system | Iron(0) | (η⁴-diene)Fe(CO)₃ |

| Nitrile and one double bond | Rhodium(I) | Chelating complex [Rh(C₁₃H₂₁N)Cl]₂ |

The formation of such complexes could be used to influence the reactivity of the ligand or to develop new catalysts. For instance, metal-mediated coupling reactions between the coordinated nitrile and other substrates could lead to the formation of more complex molecules. rsc.org Furthermore, the diene portion of the molecule can coordinate to early transition metals, which are known to undergo regio- and stereoselective carbometalations. uwindsor.ca

Investigation of Biological Activities and Molecular Interactions

Research on TRIDECA-3,12-DIENENITRILE as a Precursor to Biologically Active Compounds

Scientific research into this compound as a specific precursor for the synthesis of other biologically active compounds is not extensively documented in publicly available literature. However, its chemical structure, featuring both a nitrile group and two alkene functionalities, suggests its potential as a versatile intermediate in organic synthesis. Generally, aliphatic nitriles are valuable starting materials in the creation of more complex molecules. The nitrile group (-C≡N) can be chemically transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, which are foundational components of many biologically active molecules. researchgate.net

For instance, the synthesis of complex natural products and pharmaceuticals often involves the strategic conversion of a nitrile. ekb.eg The alkene groups (C=C) at positions 3 and 12 offer additional sites for chemical modification, such as through oxidation, reduction, or addition reactions, further expanding the range of possible synthetic derivatives. While direct evidence is sparse for this compound, the synthesis of various bioactive compounds, including certain insect pheromones and pharmaceuticals, often relies on precursors with similar unsaturated, long-chain aliphatic nitrile structures. mdpi.com

Mechanistic Studies of Molecular Interactions with Biological Macromolecules

The interaction of small, volatile, or hydrophobic molecules with biological macromolecules is a cornerstone of many physiological processes, particularly in olfaction. In insects, odorant binding proteins (OBPs) are crucial for transporting odorants and pheromones from the environment across the aqueous sensillar lymph to the olfactory receptors on sensory neurons. nih.govmdpi.complos.org These small, soluble proteins are highly concentrated in the sensilla and are thought to be the first step in semiochemical reception. plos.org

While this compound is a compound with potential odorant properties, specific studies detailing its mechanistic interactions with any identified odorant binding protein have not been found in the reviewed literature. Research on OBPs from various insect species has characterized their binding affinities and specificities for a wide range of ligands, including pheromones, plant volatiles, and fatty acids. plos.orgplos.orgfrontiersin.org These studies reveal that OBPs can exhibit broad or highly specific ligand repertoires, and some insects express multiple OBPs that can even form heterodimers to create novel binding specificities. nih.gov

The binding affinity and selectivity of a ligand for an OBP are critical determinants of its biological function. These parameters are typically quantified using fluorescence binding assays. In these experiments, a fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), binds to the hydrophobic pocket of the OBP, resulting in a strong fluorescent signal. plos.org When a competing ligand is introduced, it displaces the probe, causing a quenching of the fluorescence. The degree of quenching is proportional to the binding affinity of the test ligand.

From this data, the dissociation constant (Kd) or the concentration of a ligand that displaces 50% of the fluorescent probe (IC50) can be calculated. A lower Kd or IC50 value indicates a higher binding affinity. While this is a standard method, no published data exists for the binding affinity of this compound with any specific OBP. For context, the table below illustrates typical binding data from a study on the general odorant binding protein 2 from the meadow moth, Loxostege sticticalis (LstiGOBP2), with various ligands. plos.org

| Ligand | IC50 (μM) | Dissociation Constant (Kd) (μM) |

| trans-11-Tetradecen-1-yl acetate | 1.9 ± 0.2 | 2.1 ± 0.2 |

| trans-2-Hexenal | 3.9 ± 0.3 | 4.1 ± 0.4 |

| cis-3-Hexen-1-ol | 4.6 ± 0.3 | 4.8 ± 0.3 |

| 1-Octen-3-ol | 6.8 ± 0.5 | 7.2 ± 0.6 |

| β-Ionone | 7.9 ± 0.6 | 8.3 ± 0.7 |

| Benzaldehyde | 11.2 ± 0.9 | 12.1 ± 1.1 |

| (This table is illustrative of the methodology and does not contain data for this compound) |

Characterizing the three-dimensional structure of a ligand-protein complex provides invaluable insight into the molecular basis of binding and selectivity. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the atomic-level structure of OBP-ligand complexes. These structures reveal the specific amino acid residues within the OBP's binding pocket that interact with the ligand and the conformation the ligand adopts upon binding. nih.gov

In the absence of experimental structures, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. frontiersin.org These in silico approaches predict the most favorable binding pose of a ligand within the protein's active site and can estimate the binding free energy. nih.govfrontiersin.org Such studies can identify key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the complex. Currently, there are no published crystal structures or detailed computational models for a complex between this compound and an odorant binding protein.

Fundamental Studies on Charge-Transfer Complexes and their Biological Implications

Charge-transfer (CT) complexes are formed when an electron-donating molecule and an electron-accepting molecule associate, resulting in the partial transfer of an electronic charge from the donor to the acceptor. nih.govmdpi.com This interaction creates a new, characteristic optical absorption band in the UV-visible spectrum. nih.govijcce.ac.ir The formation and stability of these complexes are influenced by the ionization potential of the donor, the electron affinity of the acceptor, and the polarity of the solvent. mdpi.comscirp.org

CT complexes are of significant interest due to their involvement in various chemical and biological processes, including drug-receptor interactions and as a basis for antimicrobial activity. nih.govnih.gov The nitrile group in a molecule can participate in such interactions. annualreviews.org However, a review of the scientific literature reveals no specific studies on the formation of charge-transfer complexes involving this compound as either a donor or an acceptor. Research in this area has typically focused on aromatic donors and strong π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or tetracyanoquinodimethane (TCNQ). mdpi.comnih.gov

The formation of charge-transfer complexes is a mechanism that can impart or enhance the antimicrobial properties of compounds. researchgate.netnih.gov The transfer of electronic charge can disrupt essential biological processes in microbial cells. For example, some metal-nitrile complexes exhibit potent antimicrobial activity by interfering with the bacterial cell wall or inhibiting crucial enzymes. researchgate.net Silver(I)-N-heterocyclic carbene complexes, some of which are functionalized with nitrile groups, have shown promising antibacterial and antifungal activity. nih.govnih.gov The proposed mechanism for these silver complexes often involves the ligand acting as a carrier for the silver ion, which is then released to exert its toxic effects on the microbial target. nih.gov

Furthermore, studies on the direct impact of various nitriles on bacterial communities have shown a range of effects, from growth-inhibition to growth-support, depending on the specific nitrile and bacterial species. frontiersin.org Some nitriles are toxic, and Gram-positive bacteria appear to be more resistant to the negative effects of certain nitrile compounds than Gram-negative bacteria. frontiersin.org While these findings highlight the potential for nitrile-containing compounds to have antimicrobial effects, potentially mediated through CT interactions, there is currently no available research that specifically investigates the antimicrobial activity of this compound or its potential charge-transfer complexes.

Computational and Theoretical Chemistry of Trideca 3,12 Dienenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of trideca-3,12-dienenitrile. rsdjournal.orgacs.org These calculations provide a fundamental understanding of the molecule's behavior at a subatomic level.

By solving approximations of the Schrödinger equation, DFT can determine the electron distribution within the molecule, which is key to understanding its chemical reactivity. Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized around the electron-rich C=C double bonds, while the LUMO is likely concentrated around the electron-withdrawing nitrile group. This distribution suggests that the double bonds are susceptible to electrophilic attack, whereas the carbon atom of the nitrile group is a potential site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict regions of electrophilic and nucleophilic reactivity. In these maps, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent electron-deficient regions (positive potential) that are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the π-systems of the double bonds, with positive potential around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is hypothetical and for illustrative purposes.)

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The long, flexible aliphatic chain of this compound, with its two double bonds, allows for a vast number of possible conformations. Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques to explore this conformational landscape. chemrxiv.orgmdpi.com

Initially, a systematic or random conformational search can be performed using molecular mechanics force fields to identify low-energy conformers. These initial structures can then be subjected to MD simulations, which simulate the atomic motions of the molecule over time by solving Newton's equations of motion. bohrium.com This provides a dynamic picture of the molecule's behavior and allows for the exploration of its accessible conformations under specific conditions (e.g., in a solvent or at a certain temperature).

Table 2: Key Conformational Parameters of this compound from MD Simulations (Note: The following data is hypothetical and for illustrative purposes.)

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules like this compound. nih.govrsc.org

DFT calculations can be used to predict infrared (IR) vibrational frequencies and intensities. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes of the molecule can be determined. These calculated frequencies can then be compared with experimental IR spectra to assign the observed bands to specific molecular vibrations. For this compound, characteristic vibrational frequencies for the C≡N stretch, C=C stretches, and C-H stretches can be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. acs.org These calculations provide theoretical chemical shifts that can be correlated with experimental data, helping to assign signals in the NMR spectrum to specific atoms in the molecule. This is particularly useful for complex molecules with many similar chemical environments.

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. By comparing the predicted spectra with experimental data, the computational models can be validated and refined, leading to a more accurate understanding of the molecule's structure.

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes.)

Computational Approaches to Structure-Function Relationships

By integrating the insights gained from electronic structure calculations and conformational analysis, computational methods can be used to explore the structure-function relationships of this compound. frontiersin.org This involves correlating specific molecular features with potential biological or chemical functions.

For example, if this compound is being investigated for its potential to interact with a biological target, such as a receptor or enzyme, molecular docking simulations can be performed. These simulations predict the preferred binding orientation and affinity of the molecule to the active site of the target protein. The electronic properties and conformational flexibility of this compound, as determined by the methods described above, are crucial inputs for these simulations.

Quantitative Structure-Activity Relationship (QSAR) studies can also be conducted if a series of related compounds and their activities are available. researchgate.net In such studies, various calculated molecular descriptors (e.g., electronic properties, steric parameters, and hydrophobicity) are statistically correlated with the observed biological activity. This can lead to a predictive model that can be used to design new, more potent analogues.

The combination of these computational approaches provides a powerful framework for understanding how the specific arrangement of atoms and electrons in this compound gives rise to its potential functions, guiding further experimental investigation and rational molecular design.

Table 4: Summary of Structure-Function Hypotheses for this compound (Note: The following data is hypothetical and for illustrative purposes.)

Future Directions and Interdisciplinary Research Prospects

Advancements in Stereocontrolled Synthesis of Unsaturated Nitriles

The precise spatial arrangement of atoms within a molecule, or stereochemistry, is paramount in determining its properties and function. For unsaturated nitriles like TRIDECA-3,12-DIENENITRILE, controlling the geometry around the carbon-carbon double bonds (stereocontrol) is a significant challenge and a key area of future research.

Recent breakthroughs have focused on developing novel catalytic systems to achieve high stereoselectivity. For instance, the use of iridium N,P ligand complexes, activated by a base, has shown promise in the asymmetric hydrogenation of α,β-unsaturated nitriles, yielding saturated nitriles with high enantioselectivity. researchgate.net This approach allows for the selective reduction of a conjugated carbon-carbon double bond while leaving other double bonds in the molecule untouched. researchgate.net

Furthermore, multicomponent reactions are being explored to rapidly construct complex nitrile-containing molecules with defined stereocenters. duq.edu Chelation-controlled conjugate additions, for example, can generate C-magnesiated nitriles that act as chiral nucleophiles, enabling the installation of multiple stereocenters with high precision. duq.edu The development of these and other stereocontrolled strategies will be crucial for synthesizing specific isomers of this compound and unlocking their unique properties. A one-pot sequential hydroformylation/Knoevenagel reaction has also been developed for the practical synthesis of (Z)-α,β-unsaturated nitriles from various olefins and alkynes with excellent stereoselectivity. acs.org

Exploration of Novel Reactivity and Catalysis

The reactivity of the nitrile and diene functional groups in this compound opens up a vast landscape for exploring novel chemical transformations and catalytic processes. Metal pincer complexes, particularly those based on earth-abundant metals like manganese, have emerged as powerful catalysts for the activation and functionalization of unsaturated nitriles. rsc.orgrsc.org These catalysts can facilitate reactions like Michael additions under mild, base-free conditions, offering an atom-economical route to valuable dinitrile compounds. rsc.orgrsc.org

Copper-catalyzed reactions are also gaining traction for transforming simple olefins into γ,δ-unsaturated nitriles. nih.gov This method utilizes a cross-dehydrogenative coupling mechanism, avoiding the need for pre-functionalized starting materials and toxic cyanide reagents. nih.gov Additionally, copper catalysis has been employed in three-component coupling reactions involving nitriles, 1,3-dienes, and silylboranes to produce β,γ-unsaturated ketones. rsc.org The exploration of such novel catalytic systems will undoubtedly lead to new and efficient ways to manipulate the structure of this compound and synthesize a diverse range of derivatives with unique properties.

Development of this compound as a Chemical Probe in Biological Systems

The unique chemical architecture of this compound makes it an intriguing candidate for development as a chemical probe to investigate biological systems. Chemical probes are small molecules designed to selectively interact with and report on the function of specific proteins or cellular processes. mskcc.orgacs.org The nitrile group, in particular, can serve as a useful handle for bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov

For example, the nitrile group can act as a Raman tag, allowing for the visualization and tracking of the molecule within cells using Raman microscopy. rsc.org This technique has been successfully used to monitor reversible thia-Michael reactions in real-time. rsc.org Furthermore, the diene moiety could potentially participate in photosensitized isomerization reactions, a property that has been exploited in other diene-containing molecules to probe triplet states of natural organic matter. researchgate.net By strategically modifying the structure of this compound, researchers could develop a new generation of chemical probes to unravel complex biological questions. researchgate.net

Integration with Advanced Analytical Techniques for Real-Time Monitoring of Reactions

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety. Advanced analytical techniques are increasingly being integrated into chemical synthesis to provide this critical information. For reactions involving nitriles like this compound, in-situ infrared (IR) spectroscopy has proven to be a valuable tool. acs.org This technique allows for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout the course of a reaction. acs.orgnih.gov

Other emerging techniques, such as 2D-IR spectroscopy and time-resolved infrared (TRIR) spectroscopy, offer even more detailed insights into the dynamics of chemical reactions at the molecular level. numberanalytics.com The integration of these advanced monitoring techniques with automated synthesis platforms will enable the rapid optimization of reaction conditions for the synthesis and derivatization of this compound. researchgate.net Furthermore, ultrasonic monitoring has been shown to be effective in real-time monitoring of processes involving nitrile rubbers. asnt.org

Role in Sustainable Chemical Processes and Green Chemistry Initiatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.uk this compound and its derivatives have the potential to play a significant role in advancing these initiatives. The development of catalytic processes that utilize earth-abundant metals, such as manganese and cobalt, for the synthesis of unsaturated nitriles is a key step towards more sustainable chemical manufacturing. rsc.orgrsc.orgorganic-chemistry.org

Furthermore, the use of biocatalysis, employing enzymes like aldoxime dehydratases, offers a cyanide-free and environmentally benign route to nitrile synthesis. researchgate.netmdpi.com These enzymatic processes can be carried out in water under mild conditions, further enhancing their green credentials. researchgate.netrsc.org The development of electrosynthetic methods for nitrile production from primary alcohols and ammonia (B1221849) using simple nickel catalysts also presents a promising green alternative to traditional chemical routes. rsc.org By embracing these sustainable approaches, the chemical community can harness the potential of this compound while minimizing its environmental impact.

Q & A

Basic: What experimental design principles should guide the synthesis and characterization of TRIDECA-3,12-DIENENITRILE?

Methodological Answer:

- Synthetic Route Optimization : Begin with a literature review to identify existing synthetic pathways (e.g., nitrile formation via dehydration or cross-metathesis). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate proposed methods .

- Analytical Validation : Employ techniques like NMR, GC-MS, and IR spectroscopy to confirm structural integrity. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

- Reproducibility : Document reaction conditions (temperature, catalysts, solvents) in granular detail, adhering to primary literature standards for replication .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Triangulation Approach : Combine multiple data sources (e.g., X-ray crystallography, isotopic labeling, and computational modeling) to validate conflicting NMR or mass spectrometry results .

- Error Analysis : Quantify instrumental uncertainties (e.g., signal-to-noise ratios in GC-MS) and compare with literature thresholds .

- Collaborative Replication : Partner with independent labs to verify findings, ensuring alignment with peer-review standards for data robustness .

Basic: What analytical techniques are most effective for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Chromatographic Methods : Use HPLC or GC with polar stationary phases to assess purity and isomer separation .

- Thermodynamic Profiling : Conduct DSC (Differential Scanning Calorimetry) to determine melting points and thermal stability .

- Solubility Studies : Apply the Hildebrand solubility parameter to optimize solvent systems for recrystallization .

Advanced: How can mechanistic studies elucidate this compound’s reactivity in catalytic systems?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe reaction mechanisms (e.g., hydrogenation pathways) .

- Computational Modeling : Apply DFT or MD simulations to map transition states and identify rate-limiting steps .

- In Situ Spectroscopy : Utilize FT-IR or Raman to monitor intermediate formation during catalysis .

Basic: What steps ensure reproducibility in this compound synthesis?

Methodological Answer:

- Protocol Standardization : Publish detailed SOPs (Standard Operating Procedures) with exact molar ratios, catalyst loadings, and purification steps .

- Batch Consistency Testing : Perform statistical analysis (e.g., ANOVA) on yields and purity across multiple synthesis batches .

- Open Data Repositories : Share raw spectral data and chromatograms in platforms like Zenodo or Figshare for community validation .

Advanced: How can researchers design comparative studies between this compound and its structural analogs?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., chain length, functional groups) and correlate with properties like stability or catalytic activity .

- Multivariate Analysis : Use PCA (Principal Component Analysis) to identify dominant variables influencing reactivity .

- Cross-Disciplinary Collaboration : Integrate organic synthesis with materials science to explore applications in polymer chemistry .

Methodological: How should researchers frame hypotheses about this compound’s biological or environmental impacts?

Methodological Answer:

- PICO Framework : Define Population (e.g., microbial communities), Intervention (exposure concentration), Comparison (control groups), and Outcome (toxicity metrics) .

- Ecotoxicity Assays : Use Daphnia magna or Aliivibrio fischeri models to assess acute toxicity, adhering to OECD guidelines .

Data Management: What strategies address large datasets from this compound studies?

Methodological Answer:

- Metadata Tagging : Annotate datasets with descriptors (e.g., reaction ID, instrument settings) for machine-readable archives .

- Appendix Documentation : Include raw data tables, calibration curves, and error margins in supplementary materials .

Peer Review Preparation: How to validate findings for publication?

Methodological Answer:

- Blind Validation : Submit datasets to independent statisticians to confirm analysis rigor .

- Preprint Sharing : Use platforms like ChemRxiv for early feedback prior to journal submission .

Advanced: What interdisciplinary approaches enhance this compound research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.